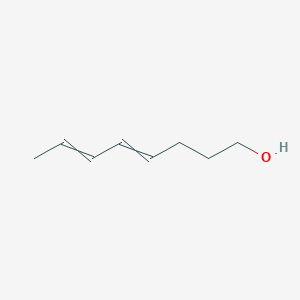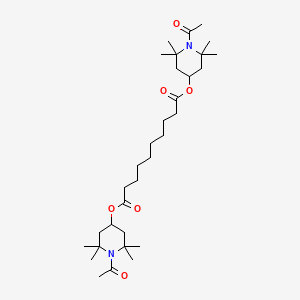
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in preventing the degradation of polymers due to exposure to light and heat. The compound is particularly effective in applications involving plastics and coatings, where it helps maintain the material’s integrity and appearance over time.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate typically involves the esterification of decanedioic acid with 1-acetyl-2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives.
Scientific Research Applications
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of materials exposed to light and heat.
Biology: Investigated for its potential protective effects on biological macromolecules against oxidative stress.
Medicine: Explored for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Widely used in the production of plastics, coatings, and adhesives to enhance durability and longevity.
Mechanism of Action
The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate involves the stabilization of free radicals formed during the degradation of polymers. The compound acts as a scavenger, neutralizing free radicals and preventing chain reactions that lead to material breakdown. This process helps maintain the physical and chemical properties of the material, extending its useful life.
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its effectiveness in wood and plastic coatings.
2,2,6,6-Tetramethyl-4-piperidinol: A precursor in the synthesis of various hindered amine light stabilizers.
Uniqueness
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is unique due to its specific molecular structure, which provides enhanced stability and effectiveness in preventing polymer degradation. Its acetyl group contributes to its stability and compatibility with a wide range of materials, making it a versatile choice for various applications.
Properties
CAS No. |
82678-02-2 |
|---|---|
Molecular Formula |
C32H56N2O6 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) decanedioate |
InChI |
InChI=1S/C32H56N2O6/c1-23(35)33-29(3,4)19-25(20-30(33,5)6)39-27(37)17-15-13-11-12-14-16-18-28(38)40-26-21-31(7,8)34(24(2)36)32(9,10)22-26/h25-26H,11-22H2,1-10H3 |
InChI Key |
QKLQIGBUQHTCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



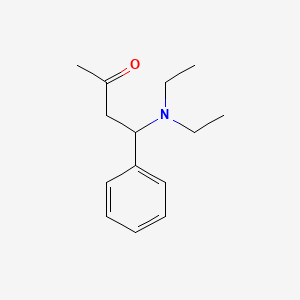

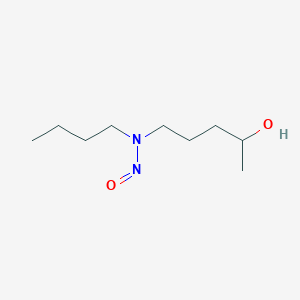
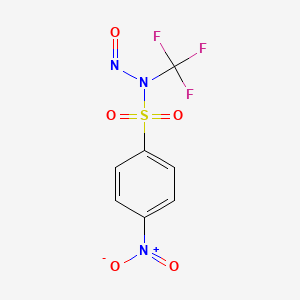


![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
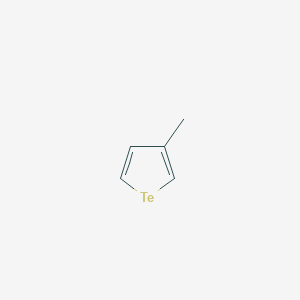
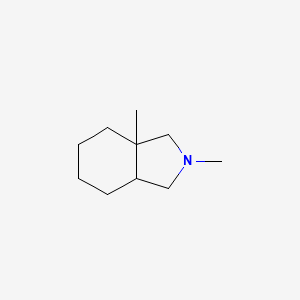
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)

![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
